

Daporinad: A Technical Guide to a Potent NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Daporinad, also known as FK866 or APO866, is a highly potent and specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By depleting intracellular NAD+ pools, **Daporinad** disrupts cellular metabolism and energy homeostasis, leading to cell death, particularly in highly metabolic cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and clinical development of **Daporinad**. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of NAD+ metabolism and cancer therapeutics.

Chemical Structure and Physicochemical Properties

Daporinad is a small molecule with the IUPAC name (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide.[3] Its chemical structure and key physicochemical properties are summarized below.



Property	Value	Reference
Synonyms	FK866, APO866	[3]
IUPAC Name	(E)-N-[4-(1-benzoylpiperidin-4- yl)butyl]-3-(pyridin-3- yl)acrylamide	[3]
Molecular Formula	C24H29N3O2	[3]
Molecular Weight	391.51 g/mol	[3]
CAS Number	658084-64-1	[3]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO	[4]
Hydrogen Bond Acceptors	5	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	10	[2]
Topological Polar Surface Area	62.3 Ų	[2]
XLogP3	3.83	[2]

Mechanism of Action and Signaling Pathways

Daporinad exerts its biological effects by potently inhibiting NAMPT, a crucial enzyme in the NAD+ salvage pathway. This pathway is the primary route for NAD+ synthesis in mammalian cells.

The NAD+ Salvage Pathway and NAMPT Inhibition

The NAD+ salvage pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+. NAMPT catalyzes the first and rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).



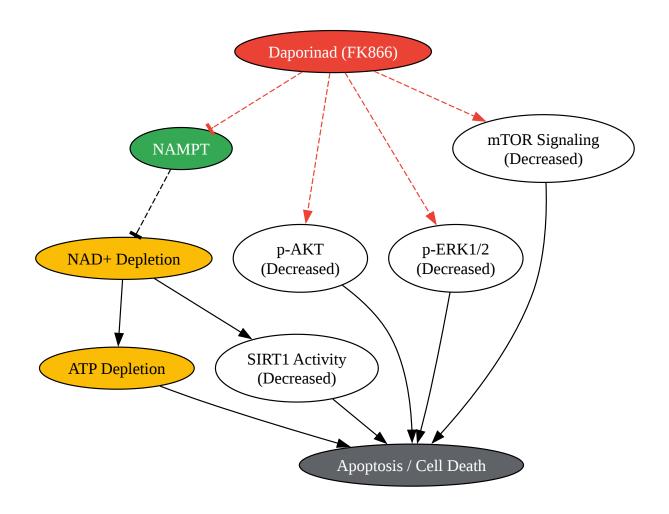
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Downstream Signaling Consequences of NAMPT Inhibition

By inhibiting NAMPT, **Daporinad** leads to a rapid depletion of intracellular NAD+ levels, which in turn reduces ATP production. This energy crisis triggers a cascade of downstream signaling events, ultimately leading to cell death. Key affected pathways include:

- Sirtuin (SIRT) Deacetylases: These NAD+-dependent enzymes are involved in various cellular processes, including cell cycle regulation and DNA repair. Reduced NAD+ levels inhibit SIRT1 activity.
- AKT/ERK Signaling: Daporinad has been shown to decrease the phosphorylation of AKT and ERK1/2, key proteins in cell survival and proliferation pathways.
- mTOR Pathway: Inhibition of NAMPT can lead to the suppression of mTOR signaling, a central regulator of cell growth and metabolism.





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Preclinical Pharmacology In Vitro Efficacy

Daporinad has demonstrated potent cytotoxic effects in a wide range of cancer cell lines, with IC50 values in the low nanomolar range.



Cell Line	Cancer Type	IC50 (nM)	Assay	Reference
NMPRTase (cell- free)	-	0.09	Enzyme Inhibition	[1]
SCLC cell lines (range)	Small Cell Lung Cancer	0.38 - 7.2	Cell Viability	[5]
A549	Non-Small Cell Lung Cancer	100	Cell Viability	[5]
Hematologic Malignancies (average)	Various	2.89 ± 0.47	Cytotoxicity	[6]
Non-Hematologic Malignancies (average)	Various	13.03 ± 2.94	Cytotoxicity	[6]

Treatment of cancer cells with **Daporinad** leads to a time- and concentration-dependent depletion of intracellular NAD+ and ATP. For instance, in chronic lymphocytic leukemia (CLL) cells, a significant drop in NAD+ is observed as early as 24 hours, followed by a decrease in ATP levels at 48 hours.[7]

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies of **Daporinad** have been conducted in mice following intravenous administration.



Dose (mg/kg)	Cmax (ng/mL)	AUCinf (ng <i>h/mL)</i>	t1/2 (h)	CL (L/h/kg)	Vss (L/kg)
5	5,470 ± 1,140	2,780 ± 321	0.81 ± 0.15	1.82 ± 0.21	1.14 ± 0.11
10	11,100 ± 1,170	5,980 ± 813	0.83 ± 0.09	1.71 ± 0.23	1.09 ± 0.09
30	38,700 ± 5,480	18,900 ± 2,430	0.77 ± 0.05	1.61 ± 0.21	0.87 ± 0.08
Data from a study in mice, presented as mean ± SD (n=3).[8]					

Clinical Development

Daporinad has been evaluated in Phase I and II clinical trials for the treatment of various cancers.

Phase I Trial in Advanced Solid Tumors

A Phase I study in patients with advanced solid tumors established the safety profile and recommended Phase II dose.

Parameter	Value	Reference
Patient Population	Advanced solid tumor malignancies	[9]
Dosing Regimen	Continuous 96-h infusion every 28 days	[9]
Recommended Phase II Dose	0.126 mg/m²/h	[9]
Dose-Limiting Toxicity	Thrombocytopenia	[9]
Efficacy	No objective responses; 4 patients had stable disease	



Phase II Trial in Cutaneous T-Cell Lymphoma

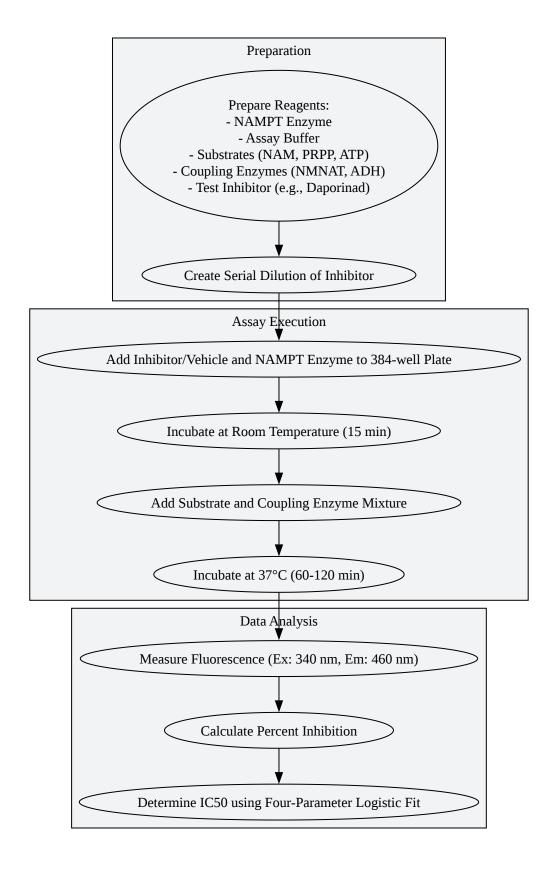
A Phase II trial was initiated to evaluate the efficacy of **Daporinad** in patients with refractory or relapsed cutaneous T-cell lymphoma (CTCL). However, the study was terminated early.

Parameter	Outcome	Reference
Patient Population	Refractory or relapsed Cutaneous T-Cell Lymphoma	
Primary Efficacy Endpoint	Objective Response Rate	_
Trial Status	Terminated early	-
Reason for Termination	Lack of efficacy at a prespecified interim analysis	_

Experimental Protocols In Vitro NAMPT Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of a test compound against purified human NAMPT.





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Materials:



- Purified recombinant human NAMPT enzyme
- Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
- Nicotinamide (NAM)
- 5-Phosphoribosyl-1-pyrophosphate (PRPP)
- Adenosine triphosphate (ATP)
- Nicotinamide mononucleotide adenylyltransferase (NMNAT)
- Alcohol dehydrogenase (ADH)
- Ethanol
- Test inhibitor (dissolved in DMSO)
- 384-well black microplates
- Fluorometric microplate reader

Procedure:

- Reagent Preparation: Prepare stock solutions and serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept below 1%. Prepare substrate and coupling enzyme mixtures.
- Enzyme and Inhibitor Incubation: In a 384-well plate, add the diluted test inhibitor or vehicle, followed by the diluted NAMPT enzyme. Incubate at room temperature for 15 minutes.
- Reaction Initiation: Add the substrate and coupling enzyme mixture to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.
- Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.



 Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]

Cell Viability Assay

This protocol outlines a method to assess the effect of **Daporinad** on the viability of cancer cell lines.

Materials:

- Cancer cell lines (e.g., SCLC cell lines NCI-H209, NCI-H69)
- Appropriate cell culture medium and supplements
- Daporinad (FK866)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well opaque-walled plates
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with increasing concentrations of **Daporinad**. Include a
 vehicle-only control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Viability Assessment: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Measurement: Measure the luminescence using a luminometer.



• Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent viability. Calculate the LD50 (lethal dose 50) from the dose-response curve.[5]

In Vivo Xenograft Studies in Mice

This protocol describes a general procedure for evaluating the in vivo efficacy of **Daporinad** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for tumor implantation (e.g., Panc-1)
- Daporinad (FK866)
- Vehicle (e.g., 45% Propylene glycol + 5% Tween 80 + ddH2O)
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
- Randomization and Treatment: Randomize the mice into treatment and control groups.
 Administer Daporinad (e.g., 20 mg/kg/day, intraperitoneally) and vehicle to the respective groups for a specified duration (e.g., 4 weeks, 5 days per week).
- Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
- Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).



 Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of **Daporinad**.

Conclusion

Daporinad is a well-characterized, potent inhibitor of NAMPT with significant preclinical anticancer activity. Its mechanism of action, centered on the depletion of NAD+ and subsequent metabolic collapse, has been extensively studied. While clinical trials have not demonstrated sufficient efficacy to warrant further development as a monotherapy, **Daporinad** remains an invaluable tool for researchers studying NAD+ metabolism and its role in cancer and other diseases. The detailed data and protocols provided in this guide are intended to facilitate the continued exploration of NAMPT inhibition as a therapeutic strategy.

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 To cite this document: BenchChem. [Daporinad: A Technical Guide to a Potent NAMPT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663336#chemical-structure-and-properties-of-daporinad]

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